molecular formula C15H16O5 B2436254 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin CAS No. 188426-72-4

7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin

Cat. No.: B2436254
CAS No.: 188426-72-4
M. Wt: 276.288
InChI Key: WMIOLCAGBNQVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is a chemical compound with the molecular formula C15H16O5. It is a derivative of coumarin, a fragrant organic chemical compound found in many plants.

Scientific Research Applications

7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin typically involves the reaction of 7-methoxycoumarin with 3-methyl-2-oxobutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and subjected to controlled temperatures and pressures to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

7-methoxy-8-(3-methyl-2-oxobutoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-9(2)11(16)8-19-15-12(18-3)6-4-10-5-7-13(17)20-14(10)15/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIOLCAGBNQVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COC1=C(C=CC2=C1OC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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